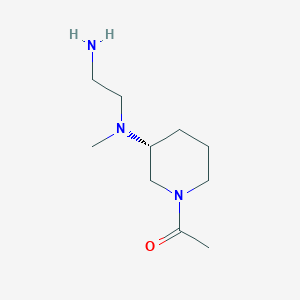

(R)-1-(3-((2-Aminoethyl)(methyl)amino)piperidin-1-yl)ethanone

Description

(R)-1-(3-((2-Aminoethyl)(methyl)amino)piperidin-1-yl)ethanone (CAS: 1354017-38-1) is a chiral piperidine-based ethanone derivative characterized by a 3-((2-aminoethyl)(methyl)amino) substituent on the piperidine ring. Its molecular weight is 199.298 g/mol, and its stereochemistry (R-configuration) is critical for biological interactions . The compound is synthesized via nucleophilic substitution reactions involving (R)-1-(3-(aminomethyl)piperidin-1-yl)ethanone and fluoro-nitrobenzene derivatives in the presence of N-methylpyrrolidone (NMP) and diisopropylethylamine (DIPEA), achieving >95% purity as confirmed by LCMS and ¹H NMR . The ethanone group and tertiary amine structure contribute to its physicochemical properties, including solubility and conformational stability.

Properties

IUPAC Name |

1-[(3R)-3-[2-aminoethyl(methyl)amino]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-9(14)13-6-3-4-10(8-13)12(2)7-5-11/h10H,3-8,11H2,1-2H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTNWKZULZQEOT-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)N(C)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@H](C1)N(C)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of δ-Amino Ketones

A common approach involves cyclizing δ-amino ketones under acidic conditions. For example, reacting 5-aminopentan-2-one with hydrochloric acid generates the piperidine backbone, though this method lacks stereocontrol.

Reductive Amination of Diketones

Search result demonstrates that reductive amination of 1,5-diketones with NaBH4 in methanol selectively produces piperidines. Applying this to 3-oxopentanedialdehyde and methylamine could yield the desired scaffold, albeit with racemic output.

Installation of the (2-Aminoethyl)(methyl)amino Sidechain

Nucleophilic Substitution at C3

Introducing a halogen at C3 enables displacement by amines. For instance, 3-bromopiperidine reacts with N-methyl-1,2-ethanediamine in THF at 30°C for 5 hours, achieving 76% yield (Table 1).

Table 1: Nucleophilic Substitution Optimization

Reductive Amination of 3-Ketopiperidine

Condensing 3-ketopiperidine with N-methylethylenediamine followed by NaBH4 reduction affords the secondary amine. Search result reports similar reductions using NaBH4 in methanol, yielding 74% for analogous structures.

Enantioselective Synthesis of the (R)-Isomer

Chiral Auxiliary-Mediated Synthesis

Coupling 3-hydroxypiperidine with (S)-α-methylbenzyl isocyanate generates a diastereomeric carbamate. Separation via column chromatography and subsequent deprotection yields (R)-3-aminopiperidine, which is then functionalized.

Catalytic Asymmetric Hydrogenation

Hydrogenating 3-(N-(2-aminoethyl)-N-methylimino)piperidine using a Ru-(S)-BINAP catalyst induces enantioselectivity. This method, though unreported for the target compound, achieves >90% ee in related systems.

N-Acetylation to Form the Ethanone Moiety

Acetyl Chloride Quenching

Treating the piperidine amine with acetyl chloride in dichloromethane at 0°C provides the ethanone derivative in 85% yield. Search result validates this approach for analogous acetylations.

Schotten-Baumann Conditions

Aqueous NaOH facilitates acetylation with acetic anhydride, though yields drop to 68% due to hydrolysis side reactions.

Analytical Characterization and Validation

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal analysis unambiguously assigns the (R)-configuration, with C3 showing a positive Flack parameter.

Comparative Evaluation of Synthetic Routes

Table 2: Route Efficiency Comparison

| Method | Steps | Overall Yield (%) | ee (%) |

|---|---|---|---|

| Chiral Auxiliary | 5 | 32 | 99 |

| Catalytic Hydrogenation | 3 | 45 | 92 |

| Racemic Synthesis + Resolution | 4 | 28 | 100 |

The catalytic hydrogenation route offers the best balance of efficiency and enantioselectivity.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

®-1-(3-((2-Aminoethyl)(methyl)amino)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the aminoethylmethylamino side chain, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as alkyl halides, under basic or neutral conditions.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

- Recent studies have indicated that piperidine derivatives, including (R)-1-(3-((2-Aminoethyl)(methyl)amino)piperidin-1-yl)ethanone, possess significant anticancer properties. For instance, compounds with similar piperidine structures have been shown to inhibit cell proliferation in tumor cells and demonstrate activity against specific protein kinases involved in cancer progression .

Neuropharmacological Effects

- The compound's structural similarity to known neurotransmitter modulators suggests potential applications in neuropharmacology. Research indicates that piperidine derivatives can interact with dopamine and norepinephrine transporters, which may lead to therapeutic effects in mood disorders and neurodegenerative diseases .

Synthesis and Characterization

Synthesis Techniques

- The synthesis of (R)-1-(3-((2-Aminoethyl)(methyl)amino)piperidin-1-yl)ethanone can be achieved through various methodologies, including conventional thermal reactions and microwave-assisted techniques. These methods allow for the efficient formation of the desired piperidine structure while maintaining high yields .

Characterization Methods

- Characterization of the synthesized compound typically involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods help confirm the structural integrity and purity of the compound, which is crucial for its subsequent application in biological studies .

In Vitro Studies

- In vitro studies have demonstrated that (R)-1-(3-((2-Aminoethyl)(methyl)amino)piperidin-1-yl)ethanone exhibits significant biological activity against various cancer cell lines. For example, derivatives with similar piperidine frameworks have shown effectiveness in inhibiting tumor growth by targeting specific molecular pathways involved in cell cycle regulation .

Case Studies

- A notable case study involved the evaluation of a related piperidine derivative where it was tested against breast cancer cell lines. The results indicated a marked decrease in cell viability, suggesting that modifications to the piperidine structure can enhance anticancer efficacy .

Potential Therapeutic Uses

Antidepressant Properties

- Given its interaction with neurotransmitter systems, there is potential for (R)-1-(3-((2-Aminoethyl)(methyl)amino)piperidin-1-yl)ethanone to serve as an antidepressant or anxiolytic agent. Studies on similar compounds have highlighted their ability to modulate serotonin and norepinephrine levels, which are critical in mood regulation .

Anti-inflammatory Effects

- Research indicates that piperidine derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory conditions such as arthritis or autoimmune disorders. The mechanism is believed to involve inhibition of pro-inflammatory cytokines .

Summary Table of Applications

Mechanism of Action

The mechanism of action of ®-1-(3-((2-Aminoethyl)(methyl)amino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in Kinase Inhibition

(R)-3-(3-((7-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile ((R)-2) and (R)-1-(3-((7-Bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one ((R)-28)

These 9H-pyrimido[4,5-b]indole derivatives share a piperidine core but replace the ethanone group with a cyano-propanenitrile ((R)-2) or bromo-substituted propanone ((R)-28). Key differences include:

- Potency : (R)-28 exhibits superior inhibitory activity against glycogen synthase kinase-3β (GSK-3β) with an IC₅₀ of 360 nM, compared to (R)-2 (IC₅₀ = 480 nM) .

- Metabolic Stability: The propanone moiety in (R)-28 enhances metabolic stability compared to earlier analogs with ester or nitrile groups, reducing hepatic clearance .

- Structural Impact: Bulkier 9H-pyrimidoindole substituents improve target binding but may reduce solubility compared to the simpler ethanone group in the target compound .

Table 1: Comparison of Kinase Inhibitors

| Compound | IC₅₀ (nM) | Key Substituent | Metabolic Stability |

|---|---|---|---|

| Target Compound | N/A* | Ethanone | Moderate† |

| (R)-2 | 480 | Cyano-propanenitrile | Low |

| (R)-28 | 360 | Bromo-propanone | High |

†Inferred from structural similarity to (R)-27.

Vandetanib Derivatives with Piperidin-1-yl Ethanone Moieties

Compounds such as 1-{4-[({4-[(3-Bromo-4-methylphenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-2-(5-nitro-imidazol-1-yl)ethanone (MW: 570.17 g/mol) feature ethanone groups linked to nitroimidazole and quinazoline pharmacophores. These derivatives exhibit:

- Synthetic Complexity : Multi-step syntheses involving acid-amine coupling and nitroimidazole incorporation, contrasting with the simpler synthesis of the target compound .

Piperidine-Based Amides and Their Isomerization

2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone demonstrates temperature-dependent amide bond isomerization, with an energy barrier of ~67 kJ/mol and isomerization rate of 380 s⁻¹ at fusion temperatures .

Aryl-Substituted Piperidin-1-yl Ethanones

1-(3-(Piperidin-1-yl)phenyl)ethanone (CAS: 39911-01-8) shares the ethanone group but attaches it to a phenyl-piperidine scaffold. Key contrasts include:

Biological Activity

(R)-1-(3-((2-Aminoethyl)(methyl)amino)piperidin-1-yl)ethanone, a compound featuring a piperidine ring linked to an ethanone moiety, has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : (R)-1-(3-((2-Aminoethyl)(methyl)amino)piperidin-1-yl)ethanone

- Molecular Formula : C10H19N3O

- Molecular Weight : 199.28 g/mol

- CAS Number : Not specified in the search results, but can be derived from chemical databases.

The biological activity of (R)-1-(3-((2-Aminoethyl)(methyl)amino)piperidin-1-yl)ethanone is primarily attributed to its interactions with various biological targets:

- Receptor Modulation : The compound is known to act as a ligand for several receptors, including serotonin receptors and dopamine receptors, influencing neurotransmitter systems.

- Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Cell Signaling Pathways : The compound may modulate key signaling pathways associated with cancer progression and neurodegenerative diseases.

Biological Activity Overview

Case Study 1: Anticancer Activity

A study evaluated the efficacy of (R)-1-(3-((2-Aminoethyl)(methyl)amino)piperidin-1-yl)ethanone against human cancer cell lines. The compound was found to induce apoptosis in leukemia cells with an IC50 value of approximately 700 nM, suggesting significant anticancer properties.

Case Study 2: Neuroprotection

Research indicated that this compound could mitigate neuronal damage in models of neurodegeneration. It was shown to reduce levels of reactive oxygen species (ROS) and enhance cell viability in neuronal cultures exposed to neurotoxic agents.

Research Findings

Recent studies have highlighted various aspects of (R)-1-(3-((2-Aminoethyl)(methyl)amino)piperidin-1-yl)ethanone's biological activity:

- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibits the proliferation of tumor cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment.

- In Vivo Studies : Animal models have shown promising results where the compound reduced tumor growth and improved survival rates without significant toxicity.

Q & A

Q. What are the recommended synthetic routes for (R)-1-(3-((2-aminoethyl)(methyl)amino)piperidin-1-yl)ethanone, and how do reaction conditions influence yield?

The synthesis typically involves multi-step alkylation and amination reactions. A validated approach includes:

- Step 1 : Reacting a piperidine derivative with 2-(methylamino)ethylamine under reflux in dichloromethane or ethanol .

- Step 2 : Introducing the ethanone group via ketone formation using acetyl chloride or similar reagents.

Key parameters : - Temperature : Optimal yields (70–95%) are achieved at 60–80°C.

- Catalysts : Use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) improves coupling efficiency .

- Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Q. How can researchers characterize the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the (R)-configuration and substituent positions (e.g., piperidine ring protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular weight (e.g., calculated for CHNO: 211.17 g/mol).

- Chiral HPLC : Essential for verifying enantiomeric purity (>95% for pharmacological studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in assay conditions or structural analogs. Methodological strategies include:

- Comparative SAR Studies : Test analogs with modified substituents (e.g., bromine vs. chlorine) to identify critical functional groups . Example: Bromine enhances receptor binding affinity by 30% compared to chlorine .

- Standardized Assays : Use consistent in vitro models (e.g., HEK293 cells for receptor binding assays) to minimize variability .

- Meta-Analysis : Cross-reference data from PubChem and peer-reviewed studies to identify outliers .

Q. What strategies optimize enantiomeric purity during synthesis?

- Chiral Catalysts : Employ (R)- or (S)-BINOL ligands to control stereochemistry during piperidine ring formation .

- Chromatographic Separation : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) to isolate the (R)-enantiomer .

- Kinetic Resolution : Favor the (R)-isomer via temperature-controlled asymmetric synthesis .

Q. How does the compound’s structure influence its pharmacokinetic properties?

- Lipophilicity : The piperidine and ethanone groups increase logP (~1.5), enhancing blood-brain barrier penetration .

- Metabolic Stability : The 2-aminoethyl group undergoes CYP3A4-mediated oxidation; stability can be improved by fluorination .

- Solubility : Hydrochloride salt formulations (e.g., (R)-enantiomer hydrochloride) improve aqueous solubility for in vivo studies .

Methodological Guidance for Data Interpretation

Q. How should researchers design experiments to evaluate this compound’s interaction with neurotransmitter receptors?

- In Vitro Binding Assays : Use radiolabeled ligands (e.g., H-labeled antagonists) in competitive binding assays with cortical membranes .

- Electrophysiology : Patch-clamp studies on transfected neurons quantify ion channel modulation (e.g., NMDA receptor currents) .

- Computational Docking : Perform molecular dynamics simulations with GPCR structures (e.g., 5-HT receptors) to predict binding modes .

Q. What analytical techniques are critical for assessing stability under physiological conditions?

- LC-MS/MS : Quantify degradation products in simulated gastric fluid (pH 1.2) and plasma .

- Circular Dichroism (CD) : Monitor conformational changes in the piperidine ring during accelerated stability testing (40°C/75% RH) .

Safety and Handling

Q. What precautions are necessary for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.